5,8-Edeto
Overview
Description
It is a steroid derived from medicinal mushrooms and exhibits notable antitumor activity in various tumor types.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Edeto involves several steps, starting from ergosterol, a common sterol found in fungi. The key steps include:
Oxidation: Ergosterol is oxidized to form 5,8-epidioxyergosta-6,9(11),22-trien-3-ol.
Purification: The product is purified using chromatographic techniques to obtain high purity this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation of fungi that produce ergosterol, followed by chemical conversion to the desired compound. The process is optimized to ensure high yield and purity, adhering to good manufacturing practices (GMP) standards.
Chemical Reactions Analysis
Types of Reactions
5,8-Edeto undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different peroxides.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane, and acetonitrile are commonly used.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities and applications.
Scientific Research Applications
5,8-Edeto has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its role in cell cycle regulation and apoptosis.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and as a bioactive compound in various formulations
Mechanism of Action
The mechanism of action of 5,8-Edeto involves its interaction with cellular pathways that regulate cell growth and apoptosis. It induces the expression of CDKN1A, leading to cell cycle arrest and apoptosis in cancer cells. The compound targets specific molecular pathways, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Ergosterol: The precursor to 5,8-Edeto, found in fungi.
Ergosta-7,22-dien-3 beta-yl linoleate: Another sterol with similar biological activities.
9,11-Dehydroergosterol peroxide: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific peroxide linkage, which imparts distinct biological activities, particularly its potent antitumor effects. This sets it apart from other similar sterols and peroxides.
Properties
IUPAC Name |
(1R,2R,5R,6R,10R,13S,15R)-5-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-13-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O3/c1-18(2)19(3)7-8-20(4)22-9-10-23-25(22,5)13-12-24-26(6)14-11-21(29)17-27(26)15-16-28(23,24)31-30-27/h7-8,12,15-16,18-23,29H,9-11,13-14,17H2,1-6H3/b8-7+/t19-,20+,21-,22+,23+,25+,26+,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPYIYVSYQRISA-ZJBQAQMGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CC=C3C24C=CC5(C3(CCC(C5)O)C)OO4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@@]24C=C[C@]5([C@@]3(CC[C@@H](C5)O)C)OO4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86363-50-0 | |
Record name | 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086363500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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